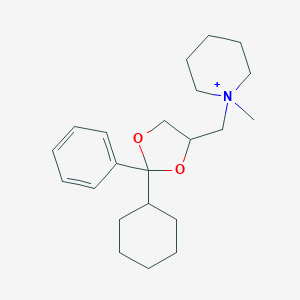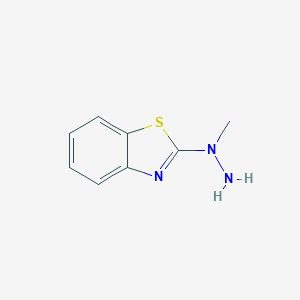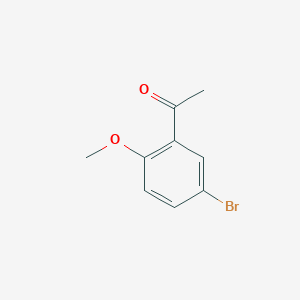
Oxapium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxapium iodide typically begins with cyclohexyl-phenyl ketone as the starting material. The process involves several steps, including the formation of a dioxolane ring and subsequent quaternization to introduce the iodide ion . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound iodide focuses on optimizing the reaction conditions to achieve high yield and purity while minimizing the production time and cost. This involves the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
化学反应分析
Types of Reactions
Oxapium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
科学研究应用
Oxapium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential as a tool in cell biology research.
作用机制
Oxapium iodide exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in smooth muscle tissues. This leads to a reduction in muscle spasms and alleviation of symptoms associated with gastrointestinal disorders . The molecular targets include muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
相似化合物的比较
Similar Compounds
Atropine: Another anticholinergic agent used for similar therapeutic purposes.
Hyoscine (Scopolamine): Used as an antispasmodic and for motion sickness.
Dicyclomine: Employed in the treatment of irritable bowel syndrome.
Uniqueness
Oxapium iodide is unique in its specific chemical structure, which includes a dioxolane ring and a quaternary ammonium group. This structure contributes to its distinct pharmacological profile and its effectiveness as an antispasmodic agent .
属性
CAS 编号 |
17834-29-6 |
|---|---|
分子式 |
C22H34NO2+ |
分子量 |
344.5 g/mol |
IUPAC 名称 |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C22H34NO2/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3/q+1 |
InChI 键 |
AXWZZEWIGNYBGA-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4 |
规范 SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4 |
Key on ui other cas no. |
17834-29-6 |
同义词 |
2-cyclohexyl-r-2-phenyl-c-4-piperidinomethyl-1,3-dioxolan methiodide 2-cyclohexyl-r-2-phenyl-t-4-piperidinomethyl-1,3-dioxolan methiodide cyclonium cyclonium bromide cyclonium iodide oxapium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)


![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)





![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)


